molecular formula C9H12N2 B1623696 2,3-Dimethyl-benzamidine CAS No. 885957-67-5

2,3-Dimethyl-benzamidine

Cat. No.: B1623696
CAS No.: 885957-67-5
M. Wt: 148.2 g/mol
InChI Key: QXKPABNWQSEPEM-UHFFFAOYSA-N
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Description

2,3-Dimethyl-benzamidine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of benzamidine derivatives, including 2,3-dimethyl-benzamidine, as inhibitors of viral proteases. For instance, benzamide-type inhibitors have been shown to effectively inhibit the papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2. These inhibitors interact with specific binding sites within the protease, demonstrating promising antiviral activity in vitro .

Table 1: Inhibitory Activity of Benzamide Derivatives Against SARS-CoV-2 PLpro

CompoundEC50 (µM)CC50 (µM)SI (Selectivity Index)
This compoundTBDTBDTBD
Other Benzamide Derivatives1.77±1.60376±1.36212

Note: Specific values for this compound are to be determined (TBD) based on experimental results.

Biochemical Applications

Enzyme Inhibition

Benzamidine derivatives are known for their role as enzyme inhibitors. The structure-activity relationship (SAR) studies indicate that modifications at the benzamide structure can significantly enhance inhibitory potency against target enzymes such as serine proteases and cysteine proteases . This makes compounds like this compound valuable in developing therapeutic agents targeting various diseases.

Antimicrobial Properties

Antimicrobial Evaluation

The antimicrobial activity of novel benzamidine analogs has been investigated against various pathogens. Research indicates that certain benzamidine derivatives exhibit significant antimicrobial properties with minimal cytotoxicity towards human cells. For example, a study reported antimicrobial activity values ranging from 31.25 to 125 µg/mL against periodontal disease-triggering pathogens .

Table 2: Antimicrobial Activity of Benzamidine Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Cytotoxicity (HEK 293 Cells)
This compoundTBDLow
Other Analogues31.25 - 125 µg/mLModerate

Case Studies

Case Study: Antiviral Efficacy Against Coronaviruses

In a controlled study, researchers evaluated the antiviral efficacy of various benzamide derivatives against SARS-CoV-2. The findings indicated that compounds structurally similar to this compound were effective in reducing viral replication in cell cultures. The study emphasized the importance of structural modifications in enhancing antiviral activity and provided insights into potential therapeutic applications for treating COVID-19 .

Case Study: Enzyme Inhibition Profiles

Another significant study focused on the enzyme inhibition profiles of benzamidine derivatives, including this compound. The results demonstrated that these compounds could effectively inhibit serine proteases involved in inflammatory pathways, suggesting their potential use in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dimethyl-benzamidine with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, reacting 2,3-dimethylbenzoic acid derivatives with amidine precursors in anhydrous solvents (e.g., THF or DMF) at reflux temperatures (80–120°C) for 12–24 hours. Purification can be achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (1H/13C) to confirm the absence of unreacted starting materials .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : Use 1H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 2.1–2.4 ppm for methyl groups) and 13C NMR (δ 165–170 ppm for the amidine carbonyl). IR spectroscopy can confirm N-H stretching (3200–3400 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves hydrogen-bonding networks. For example, lattice energy calculations and Hirshfeld surface analysis (via software like CrystalExplorer) can quantify intermolecular interactions, as demonstrated in related acyl hydrazides .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
  • Store in airtight containers at –20°C to prevent degradation. Dispose of waste via certified chemical disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Conduct systematic reviews following PRISMA guidelines to assess assay variability. Key factors include:

  • Experimental conditions : Differences in solvent (DMSO vs. saline), concentration, or cell lines (e.g., HeLa vs. HEK293) .
  • Compound purity : Validate via LC-MS to rule out impurities affecting bioactivity .
  • Statistical analysis : Use meta-regression to identify confounding variables .

Q. What computational strategies are effective for studying hydrogen-bonding interactions in this compound crystals?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to predict hydrogen-bond strengths (e.g., N-H···O interactions) .
  • Molecular dynamics (MD) : Simulate crystal packing using software like GROMACS to assess thermal stability and interaction dynamics .

Q. How to design experiments to evaluate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer :

  • Enzyme assays : Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations to determine IC50 values.
  • Structural analogs : Synthesize derivatives with modified methyl groups or amidine substituents. Compare inhibitory activity via dose-response curves .
  • Molecular docking : Perform AutoDock Vina simulations to predict binding affinities to target enzymes (e.g., cytochrome P450) .

Properties

CAS No.

885957-67-5

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

2,3-dimethylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H3,10,11)

InChI Key

QXKPABNWQSEPEM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=N)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=N)N)C

Origin of Product

United States

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